molecular formula C16H15N3O2S B13901916 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B13901916
M. Wt: 313.4 g/mol
InChI Key: KTBWWGFUWGNRND-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by the presence of a benzothiazole ring and a hydrazone linkage, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine derivatives in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole include other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole lies in its specific combination of a benzothiazole ring and a hydrazone linkage, which imparts distinct properties and applications.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H15N3O2S/c1-20-12-7-8-14(21-2)11(9-12)10-17-19-16-18-13-5-3-4-6-15(13)22-16/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

KTBWWGFUWGNRND-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.